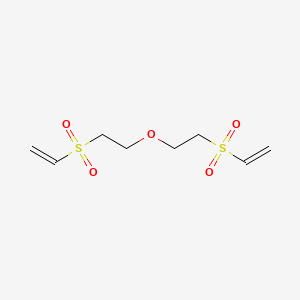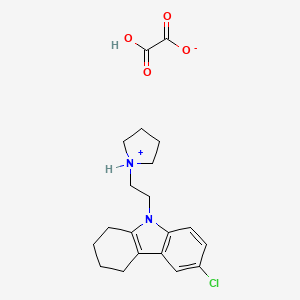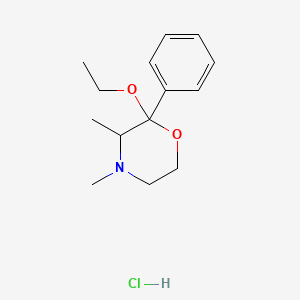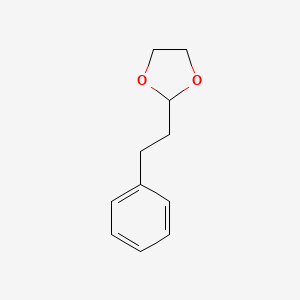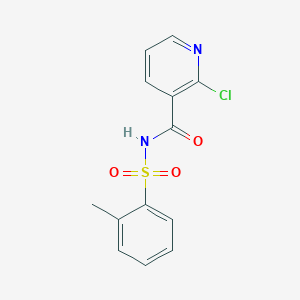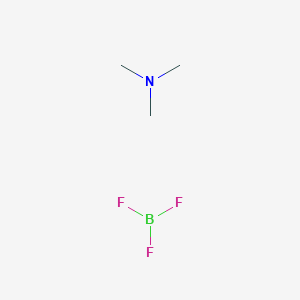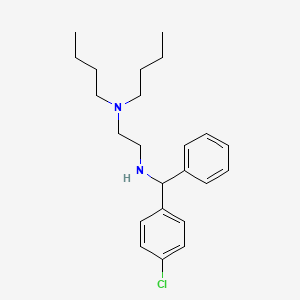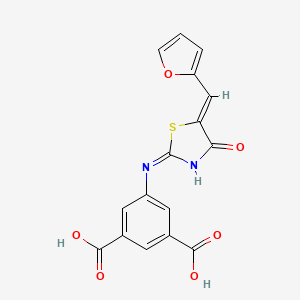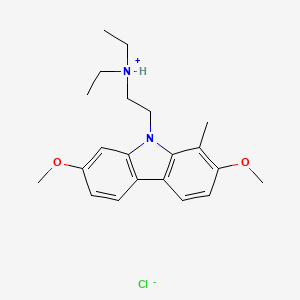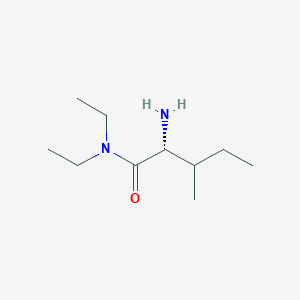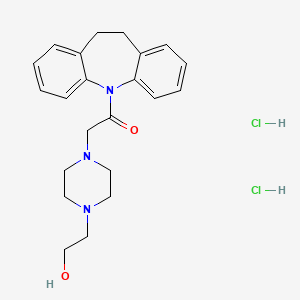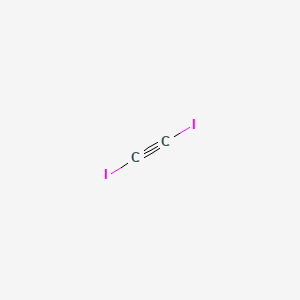
Diiodoacetylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diiodoacetylene, also known as diiodoethyne, is an organoiodine compound with the chemical formula C₂I₂. It is a white, volatile solid that dissolves in organic solvents. This compound is known for its linear structure and is a strong halogen bond donor. Despite its volatility and sensitivity to shock, heat, and friction, it is the most readily handled of the dihaloacetylenes .
Preparation Methods
Diiodoacetylene can be synthesized through several methods. One common synthetic route involves the iodination of trimethylsilylacetylene. This method is convenient and widely used in laboratory settings . Another method involves the direct treatment of acetylene with an iodinating reagent such as hypoiodite or by iodination of ethynediyldilithium . Industrial production methods are less common due to the compound’s sensitivity and potential hazards.
Chemical Reactions Analysis
Diiodoacetylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Reduction: Reduction reactions are less common due to the stability of the carbon-iodine bonds.
Substitution: this compound can participate in substitution reactions, particularly halogen exchange reactions. Common reagents include dimethylformamide (DMF), pyrazine, and 1,4-diazabicyclooctane (DABCO).
Scientific Research Applications
Mechanism of Action
The mechanism of action of diiodoacetylene primarily involves its role as a halogen bond donor. It forms strong halogen bonds with various acceptor molecules, leading to the formation of stable complexes. These interactions are crucial in crystal engineering and the design of new materials .
Comparison with Similar Compounds
Diiodoacetylene is unique among dihaloacetylenes due to its relatively higher stability and ease of handling. Similar compounds include:
Dichloroacetylene: More volatile and explosive compared to this compound.
Tetraiodoethylene: A decomposition product of this compound, known for its yellow crystalline solid form.
Properties
CAS No. |
624-74-8 |
|---|---|
Molecular Formula |
C2I2 |
Molecular Weight |
277.83 g/mol |
IUPAC Name |
1,2-diiodoethyne |
InChI |
InChI=1S/C2I2/c3-1-2-4 |
InChI Key |
XANKMCMFEJCODV-UHFFFAOYSA-N |
Canonical SMILES |
C(#CI)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


